molecular formula C9H7BrN2O B13665520 (5-Bromoquinazolin-8-yl)methanol

(5-Bromoquinazolin-8-yl)methanol

Cat. No.: B13665520
M. Wt: 239.07 g/mol
InChI Key: KMGJDOSWEWSDHE-UHFFFAOYSA-N
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Description

(5-Bromoquinazolin-8-yl)methanol is a chemical compound with the molecular formula C9H7BrN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 8-position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromoquinazolin-8-yl)methanol typically involves the bromination of quinazoline derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-bromoanthranilic acid with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxymethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromoquinazolin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or sodium azide under basic conditions.

Major Products Formed

    Oxidation: 5-Bromoquinazolin-8-carboxylic acid.

    Reduction: Quinazolin-8-ylmethanol.

    Substitution: 5-Aminoquinazolin-8-ylmethanol or 5-Nitroquinazolin-8-ylmethanol.

Scientific Research Applications

(5-Bromoquinazolin-8-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromoquinazolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoquinazoline: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Quinazolin-8-ylmethanol: Lacks the bromine atom, affecting its reactivity and biological activity.

    5-Aminoquinazolin-8-ylmethanol: Contains an amino group instead of a bromine atom, leading to different chemical and biological properties.

Uniqueness

(5-Bromoquinazolin-8-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

(5-bromoquinazolin-8-yl)methanol

InChI

InChI=1S/C9H7BrN2O/c10-8-2-1-6(4-13)9-7(8)3-11-5-12-9/h1-3,5,13H,4H2

InChI Key

KMGJDOSWEWSDHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1CO)Br

Origin of Product

United States

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